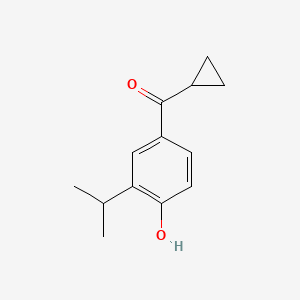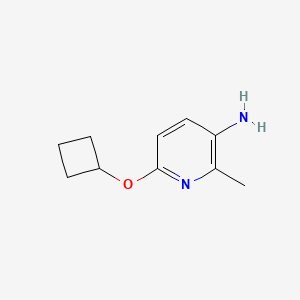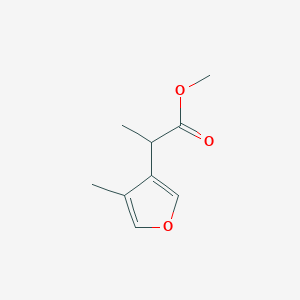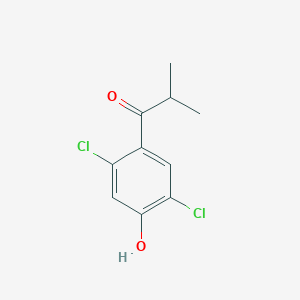![molecular formula C6H3F3N4O B13315916 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo-pyrimidine scaffold, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with trifluoromethyl ketones in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, Schiff base zinc (II) complexes supported on magnetite nanoparticles have been employed as reusable catalysts for the synthesis of triazolo-pyrimidine derivatives . These catalysts offer the advantage of easy separation and reuse, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . Additionally, it can modulate the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective properties .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity, which is distinct from the activities of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique electronic properties that enhance its stability and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H3F3N4O |
|---|---|
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)12-5-10-2-11-13(3)5/h1-2H,(H,10,11,12,14) |
Clave InChI |
HGWNRSFBEJSJEV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=NC=N2)NC1=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)

![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)





